molecular formula C10H9N3O2 B2992110 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid CAS No. 2166780-09-0

2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid

Cat. No. B2992110
CAS RN: 2166780-09-0
M. Wt: 203.201
InChI Key: FHTOARLDIVTLLV-UHFFFAOYSA-N
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Description

“2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their wide range of biological activities, including anticancer properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, such as “2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid”, involves the construction of the triazole ring under certain conditions . The structures of these synthesized compounds are usually established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid” and similar compounds is typically confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving “2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid” and similar compounds are often evaluated in vitro . Some of these compounds have shown potent inhibitory activities against certain cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid” and similar compounds are often evaluated using various techniques .

Scientific Research Applications

Drug Discovery

Triazoles, including “2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid”, are known for their use in medicinal chemistry due to their mimicry of peptide bonds and potential bioisostere properties. They can be used in the design of new drugs with improved efficacy and reduced toxicity .

Organic Synthesis

The unique structure of triazoles allows for their application in organic synthesis, particularly in the construction of complex molecules through [3+2]-cycloaddition reactions .

Polymer Chemistry

Triazoles can be utilized in polymer chemistry for creating new materials with specific properties such as enhanced durability or conductivity .

Supramolecular Chemistry

Due to their ability to form hydrogen bonds, triazoles like “2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid” can be used in supramolecular assemblies, which are critical in the development of molecular machines and devices .

Bioconjugation

The triazole ring can serve as a linker in bioconjugation strategies, facilitating the attachment of various functional groups to biomolecules for targeted delivery or imaging applications .

Chemical Biology

In chemical biology, triazoles can be used as probes or modulators of biological systems, aiding in the understanding of biological processes at the molecular level .

Fluorescent Imaging

The fluorescent properties of certain triazole derivatives make them suitable for imaging applications, where they can be used as markers or sensors .

Materials Science

The robustness and thermal stability of triazoles allow them to be incorporated into materials used in high-stress or high-temperature environments, contributing to advancements in materials science .

Mechanism of Action

The anticancer activity of 1,2,4-triazole derivatives, such as “2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid”, is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .

Safety and Hazards

The safety of “2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid” and similar compounds is typically evaluated on normal cell lines . Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The results from various studies indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-(1-methyl-1,2,4-triazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-6-11-9(12-13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTOARLDIVTLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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